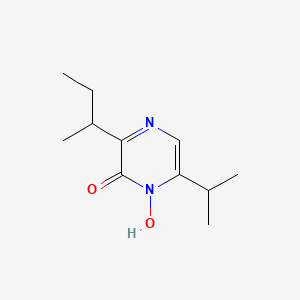
3-(Butan-2-yl)-1-hydroxy-6-(propan-2-yl)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butan-2-yl)-1-hydroxy-6-(propan-2-yl)pyrazin-2(1H)-one is a chemical compound that belongs to the pyrazinone family Pyrazinones are known for their diverse biological activities and are often used as scaffolds in drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-1-hydroxy-6-(propan-2-yl)pyrazin-2(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with butan-2-one and propan-2-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butan-2-yl)-1-hydroxy-6-(propan-2-yl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazinone ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-(Butan-2-yl)-6-(propan-2-yl)pyrazin-2-one.
Reduction: Formation of 3-(Butan-2-yl)-1-hydroxy-6-(propan-2-yl)pyrazine.
Substitution: Formation of various substituted pyrazinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Butan-2-yl)-1-hydroxy-6-(propan-2-yl)pyrazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Butan-2-yl)-1-hydroxy-6-(propan-2-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl group and the pyrazinone ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Butan-2-yl)-1-hydroxy-6-(methyl)pyrazin-2(1H)-one
- 3-(Butan-2-yl)-1-hydroxy-6-(ethyl)pyrazin-2(1H)-one
- 3-(Butan-2-yl)-1-hydroxy-6-(butyl)pyrazin-2(1H)-one
Uniqueness
Compared to similar compounds, 3-(Butan-2-yl)-1-hydroxy-6-(propan-2-yl)pyrazin-2(1H)-one exhibits unique structural features that may enhance its biological activity and stability. The presence of both butan-2-yl and propan-2-yl groups provides a distinct steric and electronic environment, potentially leading to improved interactions with molecular targets.
Eigenschaften
CAS-Nummer |
63538-07-8 |
|---|---|
Molekularformel |
C11H18N2O2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
3-butan-2-yl-1-hydroxy-6-propan-2-ylpyrazin-2-one |
InChI |
InChI=1S/C11H18N2O2/c1-5-8(4)10-11(14)13(15)9(6-12-10)7(2)3/h6-8,15H,5H2,1-4H3 |
InChI-Schlüssel |
NAGSETJZBAMZHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=NC=C(N(C1=O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


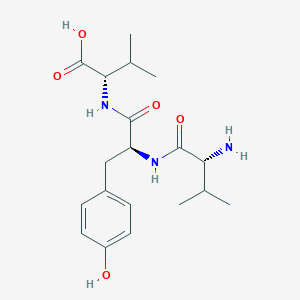
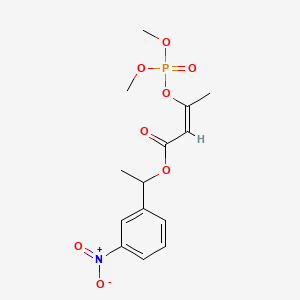
![[1,1'-Biphenyl]-4-yl bis(2-methylphenyl) phosphite](/img/structure/B14492527.png)
![2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide](/img/structure/B14492528.png)


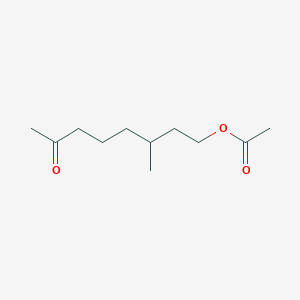
![1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14492558.png)

![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)
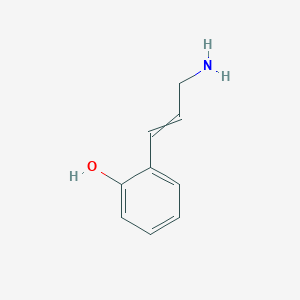
![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)
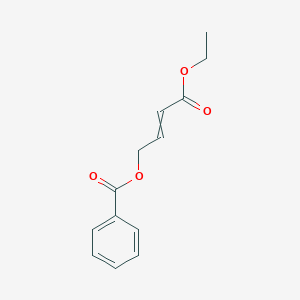
![methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate](/img/structure/B14492597.png)
